(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate
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Overview
Description
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyphenyl group, and a methylpentanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The esterification of the carboxylic acid group is carried out using ethanol and a strong acid catalyst like sulfuric acid.
Introduction of the hydroxyphenyl group: This step involves a coupling reaction, often using a reagent like 4-hydroxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate is utilized in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active compound.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Hydroxyphenyl group: Participates in hydrogen bonding and π-π interactions.
Boc protecting group: Provides stability during synthetic transformations and is removed under specific conditions to reveal the active amine.
Ester group: Can be hydrolyzed to release the corresponding acid or alcohol.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-Ethyl 4-amino-5-(4-hydroxyphenyl)-2-methylpentanoate: Lacks the Boc protecting group, making it more reactive.
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)-2-methylpentanoate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and interactions.
Uniqueness
The presence of the Boc protecting group in (2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate provides stability during synthetic processes, making it a valuable intermediate in organic synthesis. The hydroxyphenyl group also offers unique reactivity and interaction potential compared to similar compounds.
Properties
Molecular Formula |
C19H29NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl (2R,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H29NO5/c1-6-24-17(22)13(2)11-15(20-18(23)25-19(3,4)5)12-14-7-9-16(21)10-8-14/h7-10,13,15,21H,6,11-12H2,1-5H3,(H,20,23)/t13-,15-/m1/s1 |
InChI Key |
SPLPFQRVJYHJLF-UKRRQHHQSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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